molecular formula C23H16F2N2O3 B11983470 Ethyl 7-(4-fluorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-54-5

Ethyl 7-(4-fluorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11983470
CAS No.: 302912-54-5
M. Wt: 406.4 g/mol
InChI Key: IIKXVQMYDPPATP-UHFFFAOYSA-N
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Description

Ethyl 7-(4-fluorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core substituted with fluorobenzoyl and fluorophenyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-fluorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrrole and pyrimidine precursors, followed by the introduction of fluorobenzoyl and fluorophenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high efficiency and consistency in product quality. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-fluorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives with potentially diverse biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-fluorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and fluorophenyl groups play a crucial role in binding to these targets, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s pyrrolo[1,2-c]pyrimidine core can interact with active sites or allosteric sites, modulating the activity of the target protein and leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 7-(4-fluorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared to other pyrrolopyrimidine derivatives, such as:

  • Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
  • Ethyl 7-(4-methylbenzoyl)-3-(4-methylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

These compounds share a similar core structure but differ in the substituents on the aromatic rings. The presence of different substituents can significantly impact the compound’s chemical reactivity, biological activity, and physical properties. For instance, the fluorine atoms in this compound may enhance its binding affinity to certain targets compared to its chloro or methyl analogs.

Properties

CAS No.

302912-54-5

Molecular Formula

C23H16F2N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 7-(4-fluorobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16F2N2O3/c1-2-30-23(29)18-11-21(22(28)15-5-9-17(25)10-6-15)27-13-26-19(12-20(18)27)14-3-7-16(24)8-4-14/h3-13H,2H2,1H3

InChI Key

IIKXVQMYDPPATP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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